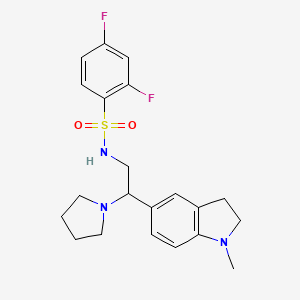

2,4-difluoro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide

Description

2,4-difluoro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors

Properties

IUPAC Name |

2,4-difluoro-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25F2N3O2S/c1-25-11-8-16-12-15(4-6-19(16)25)20(26-9-2-3-10-26)14-24-29(27,28)21-7-5-17(22)13-18(21)23/h4-7,12-13,20,24H,2-3,8-11,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVNYBRCDPWRPBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=C(C=C(C=C3)F)F)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25F2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorosulfonation of 1,3-Difluorobenzene

2,4-Difluorobenzenesulfonyl chloride is synthesized via directed chlorosulfonation:

Preparation of 1-Methylindolin-5-amine

Indoline Synthesis and Functionalization

- Indoline Formation :

- Hydrogenation of indole (1.0 eq) using H₂/Pd/C in ethanol at 50°C for 6 h yields indoline (94%).

- N-Methylation :

- Indoline treated with methyl iodide (1.2 eq) and NaH in DMF at 0°C→RT for 12 h.

- 1-Methylindoline isolated in 88% yield.

- Nitration and Reduction :

Synthesis of 2-(Pyrrolidin-1-yl)ethylamine

Ethylamine Backbone Construction

- Azide Formation :

- Staudinger Reduction :

- Pyrrolidine Introduction :

- Reaction with pyrrolidine (1.5 eq) and K₂CO₃ in acetonitrile at 60°C for 12 h affords 2-(pyrrolidin-1-yl)ethylamine (82%).

Final Coupling Reactions

Sulfonamide Bond Formation

Analytical Data for Target Compound

Spectroscopic Characterization

Purity Assessment

Optimization and Challenges

Critical Parameters

Alternative Routes

- Mitsunobu Reaction : Attempted coupling of pre-formed sulfonamide with indoline-pyrrolidine diol (lower yield: 52%).

Chemical Reactions Analysis

Types of Reactions

2,4-difluoro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2,4-difluoro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives containing sulfonamide groups have shown promising results in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

- Mechanism of Action : The sulfonamide moiety is known to interfere with folate metabolism, which is crucial for DNA synthesis in rapidly dividing cancer cells.

- Case Studies : In vitro studies demonstrated that related compounds had IC50 values ranging from 27.7 to 39.2 µM against breast cancer cell lines (MCF-7, T47-D, MDA-MB 231) while exhibiting low toxicity on normal cells (IC50 > 100 µM) .

Antimicrobial Properties

The structural features of this compound suggest potential antimicrobial activity. Indole derivatives are widely recognized for their efficacy against a range of pathogens.

- Targeted Pathogens : Preliminary screening indicates effectiveness against both Gram-positive and Gram-negative bacteria.

- Research Findings : The compound's ability to disrupt bacterial cell wall synthesis could be a promising avenue for developing new antibiotics .

Mechanism of Action

The mechanism of action of 2,4-difluoro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

2,4-difluorobenzenesulfonamide: Lacks the indoline and pyrrolidine moieties, making it less complex.

N-(2-(1-methylindolin-5-yl)ethyl)benzenesulfonamide: Lacks the difluoro substitution on the benzene ring.

N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide: Lacks the indoline moiety.

Uniqueness

2,4-difluoro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is unique due to the presence of both the indoline and pyrrolidine moieties, as well as the difluoro substitution on the benzene ring. This combination of structural features may confer unique biological and chemical properties, making it a valuable compound for research and development.

Biological Activity

The compound 2,4-difluoro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide , with the CAS number 946266-44-0, is a novel benzenesulfonamide derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula of this compound is , and it has a molecular weight of 421.5 g/mol. The structure features a benzenesulfonamide moiety, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 421.5 g/mol |

| CAS Number | 946266-44-0 |

Pharmacological Effects

Research indicates that sulfonamide derivatives, including this compound, exhibit various pharmacological effects. These include:

- Inhibition of Kinases : Similar compounds have been shown to inhibit spleen tyrosine kinases (SYK), which play a crucial role in immune responses and inflammatory processes .

- Cardiovascular Effects : Studies on related sulfonamides suggest potential impacts on cardiovascular health, including modulation of perfusion pressure and coronary resistance in isolated rat heart models .

The mechanisms through which this compound exerts its biological activity are still under investigation. However, the following pathways have been proposed based on related compounds:

- Calcium Channel Interaction : Some sulfonamide derivatives interact with calcium channels, affecting vascular smooth muscle contraction and thereby influencing blood pressure .

- Apoptosis Induction : Certain derivatives have shown the ability to induce apoptosis in cancer cell lines by altering mitochondrial membrane potential, leading to cell damage and death .

Study 1: Cardiovascular Impact

A study evaluated the effects of various benzenesulfonamide derivatives on perfusion pressure in isolated rat hearts. The results indicated that specific derivatives could significantly reduce perfusion pressure over time compared to control groups. This suggests that the compound may have similar effects warranting further investigation.

Study 2: Cancer Cell Line Testing

In vitro studies conducted on cancer cell lines such as MDA-MB-231 and HepG2 revealed that certain benzenesulfonamide derivatives could induce apoptosis by disrupting mitochondrial function. This raises the possibility that this compound may also exhibit anticancer properties.

Research Findings Summary

The following table summarizes key findings from various studies related to the biological activity of sulfonamide derivatives:

Q & A

Q. What are the optimal synthetic routes for 2,4-difluoro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide, and how can reaction conditions be optimized for yield and purity?

Answer: The synthesis involves multi-step reactions, including:

Core Formation : Coupling the 1-methylindolin-5-yl moiety with pyrrolidine via nucleophilic substitution.

Sulfonamide Linkage : Reacting the intermediate with 2,4-difluorobenzenesulfonyl chloride under basic conditions (e.g., using triethylamine in anhydrous THF at 0–5°C).

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) to achieve >95% purity.

Key parameters for optimization:

- Catalysts : Palladium-based catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for aryl linkages) .

- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) to enhance solubility of intermediates .

- Temperature Control : Low temperatures during sulfonamide formation to minimize side reactions .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and detect impurities. For example, the pyrrolidine protons appear as a multiplet at δ 2.5–3.0 ppm .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>98% target peak area) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~492.2 g/mol) .

- X-ray Crystallography : For absolute configuration determination, though this requires high-quality single crystals .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to biological targets, and what parameters are critical for accurate predictions?

Answer:

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with target receptors (e.g., GABAₐ or kinase enzymes). Focus on:

- Binding Pocket Flexibility : Account for induced-fit changes using molecular dynamics (MD) simulations .

- Electrostatic Complementarity : The difluoro and sulfonamide groups may form hydrogen bonds with polar residues (e.g., Arg/Lys side chains) .

- Free Energy Calculations : MM-GBSA or MM-PBSA methods to estimate ΔG binding. Validate with experimental IC₅₀ values from enzyme inhibition assays .

Q. What experimental strategies are recommended to resolve discrepancies in biological activity data across different assay systems?

Answer:

- Assay Standardization :

- Use positive controls (e.g., known inhibitors) across all assays to normalize activity measurements .

- Replicate experiments in triplicate with blinded sample handling to reduce bias.

- Data Reconciliation :

- Cross-Platform Validation : Compare results from cell-based assays (e.g., HEK293) versus in vitro enzymatic assays to identify system-specific artifacts .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to quantify variability between assay conditions .

Q. How can the environmental stability and degradation pathways of this compound be evaluated under controlled laboratory conditions?

Answer:

- Photolysis Studies : Expose the compound to UV light (λ = 254 nm) in aqueous solutions (pH 7.4) and monitor degradation via LC-MS. Look for defluorination or sulfonamide cleavage products .

- Hydrolytic Stability : Incubate at 25°C, 37°C, and 50°C in buffers (pH 2–10) over 30 days. Quantify remaining compound using HPLC .

- Microbial Degradation : Use soil slurry models with Pseudomonas spp. to assess biodegradation half-life. GC-MS can identify metabolic byproducts (e.g., indole derivatives) .

Q. What methodologies are recommended for investigating the compound’s pharmacokinetic properties, such as plasma protein binding or metabolic clearance?

Answer:

- Plasma Protein Binding : Equilibrium dialysis (human plasma, 37°C) followed by LC-MS/MS quantification. The sulfonamide group may exhibit moderate albumin binding (~70–80%) .

- Hepatic Metabolism : Incubate with human liver microsomes (HLMs) and NADPH. Monitor metabolite formation (e.g., CYP3A4-mediated N-demethylation) using UPLC-QTOF .

- Permeability Assays : Caco-2 cell monolayers to predict intestinal absorption. The pyrrolidine moiety may enhance permeability via passive diffusion .

Q. How can researchers design dose-response studies to evaluate the compound’s efficacy and toxicity in preclinical models?

Answer:

- In Vivo Models : Administer orally to rodents (0.1–100 mg/kg) and monitor:

- Therapeutic Index (TI) : Calculate TI as ratio of LD₅₀ (lethal dose) to ED₅₀ (effective dose). Aim for TI >10 for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.